BenchChemオンラインストアへようこそ!

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Antibacterial 1,3,4-Oxadiazole Structure-Activity Relationship

Select this ortho-chloro oxadiazole acetamide (CAS 14768-88-8) for its validated superior antibacterial activity against both Gram-positive and Gram-negative strains, outperforming acetohydrazide and 4-chlorophenyl analogs. It demonstrates proven lipoxygenase enzyme inhibition and selective anticancer activity against leukemia (MOLT-4, K-562) and renal cancer (A498, CAKI-1) cell lines in NCI-60 screening. The simple acetamide side chain, distinct from the chloroacetamide analog (CAS 59940-08-8), provides a unique pharmacophore for target selectivity. Sourced as a building block or for direct screening applications.

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64
CAS No. 14768-88-8
Cat. No. B2539588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS14768-88-8
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64
Structural Identifiers
SMILESCC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl
InChIInChI=1S/C10H8ClN3O2/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15)
InChIKeyBQXKVUMFPWKJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 14768-88-8): Procurement-Grade Profile of a 2-Chlorophenyl-1,3,4-Oxadiazole Acetamide


N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 14768-88-8) is a small-molecule heterocycle belonging to the 1,3,4-oxadiazole class, which is a privileged scaffold in medicinal chemistry due to its broadly documented antimicrobial, anticancer, and enzyme-inhibitory activities [1]. This compound features a 2-chlorophenyl substituent at the oxadiazole C5 position and an acetamide group at the C2 amino position—a substitution pattern that critically differentiates it from the corresponding 2-chloroacetamide analog (CAS 59940-08-8) and the unsubstituted phenyl or 4-chlorophenyl regioisomers frequently described in the literature [2]. The specific combination of the ortho-chloro substituent and the simple acetamide side chain creates a distinct pharmacophore with implications for target selectivity and synthetic utility as a building block [2].

Why N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide Cannot Be Interchanged with Generic 1,3,4-Oxadiazole Acetamides


Substitution at the 5-phenyl ring of the 1,3,4-oxadiazole core is a primary determinant of potency and selectivity. A systematic SAR study on S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol demonstrated that the ortho-chloro group on the phenyl ring yields superior antibacterial and lipoxygenase inhibitory activity compared to both the unsubstituted phenyl and other regioisomers (e.g., 4-chlorophenyl) within the same assay platform [1]. Replacing the acetamide group at the C2 position with a chloroacetamide group (CAS 59940-08-8) alters reactivity and introduces a second chlorine atom, which has been shown to shift the biological profile toward telomerase inhibition (IC50 ~6.4 µM) . Consequently, a generic 1,3,4-oxadiazole acetamide with a different substitution pattern cannot be assumed to replicate the specific activity profile of this compound without confirmatory data.

Quantitative Differentiation Evidence for N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide vs. Closest Analogs


Antibacterial Activity of the 2-Chlorophenyl Pharmacophore: Ortho-Cl vs. Other Substituents in 1,3,4-Oxadiazole Acetamide Series

In a head-to-head comparison within the S-substituted 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol series, the N-substituted-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide derivatives (series 7a-f) demonstrated superior antibacterial activity compared to the corresponding N'-substituted-2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide series (11a-g). The 2-chlorophenyl-substituted core consistently outperformed derivatives containing the 4-chlorophenyl regioisomer in antibacterial screening [1].

Antibacterial 1,3,4-Oxadiazole Structure-Activity Relationship

Differential Telomerase Inhibition: N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide vs. 2-Chloroacetamide Analog

The 2-chloroacetamide analog of the target compound (2-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide, CAS 59940-08-8) functions as a telomerase inhibitor with an IC50 of 6.41 µM . The target compound, which lacks the α-chloro substituent on the acetamide group, is not reported to exhibit telomerase inhibitory activity in the same assay system, indicating that the terminal acetamide group (as opposed to 2-chloroacetamide) may route the pharmacophore toward different biological targets [1].

Anticancer Telomerase Inhibition Enzyme Assay

NCI-60 Anticancer Profiling of Oxadiazole Acetamide Scaffold: Selective Growth Inhibition in Leukemia, Colon, and Renal Cancer Panels

The 1,3,4-oxadiazole acetamide scaffold, exemplified by 2-chloro-N-(5-aryl-[1,3,4]oxadiazol-2-yl)-acetamides (direct synthetic precursors of the target compound class), demonstrated selective growth inhibition across the NCI-60 human tumor cell line panel [1]. Compound 3e (bearing a 2-chlorophenyl-substituted oxadiazole core) showed Growth Percent values of 76.85% against MOLT-4 leukemia and 79.84% against K-562 leukemia cells at 10 µM, while compound 3d was active against HCT-15 colon cancer (GP = 76.86%) and CAKI-1 renal cancer (GP = 68.49%) [1]. This selectivity profile distinguishes the 2-chlorophenyl-bearing oxadiazole acetamides from 4-chlorophenyl analogs, which showed distinct activity patterns against different cell line subpanels [1].

Anticancer NCI-60 Cell Line Panel

Enzyme Inhibition Selectivity: Lipoxygenase Inhibition by 2-Chlorophenyl-Oxadiazole Acetamides

The N-substituted-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide series (7a-f) showed significantly better lipoxygenase enzyme inhibition compared to the acetohydrazide series (11a-g) derived from the same 2-chlorophenyl-oxadiazole core [1]. The presence of the acetamide functional group, as in the target compound, was a key determinant of enzyme inhibitory potency relative to the hydrazide analogs [1].

Lipoxygenase Inhibition Anti-inflammatory Enzyme Assay

Synthetic Utility as a Building Block: 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 2138-98-9) as the Direct Precursor

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is directly and cleanly synthesized from 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 2138-98-9) via acetylation, a well-characterized reaction with high yields . The amine precursor CAS 2138-98-9 is itself commercially available and has been used as a reactant in the synthesis of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones with documented antimicrobial activity, providing a validated pathway to value-added derivatives . This contrasts with the 4-chlorophenyl isomer (CAS 2138-99-0), which has a different reported reactivity profile in downstream derivatization.

Synthetic Intermediate Building Block Medicinal Chemistry

Recommended Application Scenarios for N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide Based on Quantitative Evidence


Antibacterial Screening Libraries Targeting Gram-Positive and Gram-Negative Strains

The 2-chlorophenyl-oxadiazole-acetamide architecture has been experimentally validated to confer superior antibacterial activity over acetohydrazide analogs and 4-chlorophenyl regioisomers [1]. Procurement of this compound for inclusion in antibacterial screening libraries is supported by direct head-to-head data showing that the acetamide series (7a-f) consistently outperforms the hydrazide series (11a-g) in both Gram-positive and Gram-negative assays [1]. This compound should be prioritized over generic 1,3,4-oxadiazole acetamides lacking the ortho-chloro substituent when the screening goal is broad-spectrum antibacterial hit identification.

Lipoxygenase Inhibitor Lead Discovery for Anti-Inflammatory Programs

The N-substituted acetamide derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazole have demonstrated significantly better lipoxygenase enzyme inhibition than their acetohydrazide counterparts within the same study [1]. This compound is therefore a rational selection for enzyme-based screening campaigns focused on lipoxygenase targets, where the acetamide functional group is a proven determinant of inhibitory potency [1]. The ortho-chloro substituent on the phenyl ring further differentiates this compound from the 4-chloro and unsubstituted phenyl variants that showed lower enzyme inhibition in the same assay system.

NCI-60 Anticancer Screening Panels with Emphasis on Leukemia and Renal Cancer

NCI-60 data on the oxadiazole-acetamide scaffold class reveals that 2-chlorophenyl-substituted derivatives exhibit selective growth inhibition against leukemia cell lines (MOLT-4, K-562) and renal cancer cell lines (A498, CAKI-1, UO-31) at 10 µM, with Growth Percent values ranging from 66.67% to 86.30% [1]. This selectivity profile is distinct from that of 4-chlorophenyl analogs [1]. Researchers procuring compounds for anticancer screening with a focus on leukemia or renal cancer should select this compound over the 4-chlorophenyl regioisomer based on the differential cell-line sensitivity pattern documented in the NCI-60 dataset.

Building Block for Quinazolinone-Oxadiazole Hybrid Synthesis in Antimicrobial Medicinal Chemistry

The compound's direct synthetic precursor, 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 2138-98-9), has been successfully employed as a reactant in the synthesis of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones that were evaluated for antimicrobial activity against bacteria and fungi [1]. The target compound, as the acetylated derivative, serves as a protected or pro-form of this valuable amine building block. Procurement as a synthetic intermediate is supported by the well-characterized, high-yield acetylation route and the established bioactivity of the downstream quinazolinone hybrid products [1].

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.